Methylene Spacer Alters Molecular Geometry and Flexibility
The target compound incorporates a –CH₂– bridge between the ketone carbonyl and the ortho-carboxyphenyl ring, whereas the closest structural analog, 2-(3,4-dimethylbenzoyl)benzoic acid (CAS 2159-42-4), features a direct C–C bond between the carbonyl and the phenyl ring [1]. This results in an additional rotatable bond (7 vs. 6 in the analog, computed from SMILES structures), increasing conformational entropy and altering the accessible dihedral angle distribution. The molecular formula also differs (C₁₇H₁₆O₃ vs. C₁₆H₁₄O₃), yielding a 14 Da higher molecular weight (268.31 vs. 254.28 g/mol) . Although no direct head-to-head crystallographic or biological comparison is publicly available, the structural difference is quantifiable and expected to influence binding pose geometry in protein–ligand interactions.
Analog: C₁₆H₁₄O₃, MW 254.28 g/mol, 6 rotatable bonds
Δ MW = +14.03 g/mol (5.5%); Δ rotatable bonds = +1
| Evidence Dimension | Molecular structure and flexibility (rotatable bond count, molecular weight, formula) |
|---|---|
| Target Compound Data | Molecular formula C₁₇H₁₆O₃, MW 268.31 g/mol, 7 rotatable bonds (computed from SMILES) |
| Comparator Or Baseline | 2-(3,4-Dimethylbenzoyl)benzoic acid (CAS 2159-42-4): C₁₆H₁₄O₃, MW 254.28 g/mol, 6 rotatable bonds |
| Quantified Difference | Δ MW = +14.03 g/mol (5.5% increase); Δ rotatable bonds = +1 |
| Conditions | Computed from canonical SMILES; no experimental conformational analysis available for direct comparison |
Why This Matters
The additional methylene spacer and rotatable bond can profoundly affect molecular recognition, solubility, and metabolic stability, making the target compound a distinct chemical entity for SAR exploration.
- [1] SpectraBase. alpha-(3,4-Dimethylbenzoyl)-o-toluic acid. Compound ID: AeaNlSllDBm. John Wiley & Sons, Inc. (2024–2025). View Source
